1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
CAS No.: 1202858-82-9
Cat. No.: VC2933831
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202858-82-9 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14) |
| Standard InChI Key | QVXRQDKLDKWIMG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O |
Introduction
[Introduction to 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid](pplx://action/followup)
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is a chemical compound with a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is known for its role in facilitating the synthesis of complex molecules by temporarily blocking reactive sites, allowing for selective reactions to occur.
Safety and Handling
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling requires protective equipment and adherence to safety protocols.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride and methylamine. The process requires careful control of conditions to ensure the desired product is formed efficiently.
Applications
1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is primarily used in peptide synthesis as a building block. The Boc group can be easily removed under acidic conditions, allowing for the selective exposure of the amino group for further reactions.
Research Findings
Research on this compound is focused on its utility in organic synthesis, particularly in the development of novel peptides and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules.
Safety Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Availability
| Size | Availability | Price |
|---|---|---|
| 500 mg | Available within 8-12 weeks | $309.90 |
| 1 g | Available within 8-12 weeks | $387.90 |
| 5 g | Available within 8-12 weeks | $1,553.90 |
| 10 g | Available within 8-12 weeks | $3,105.90 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume